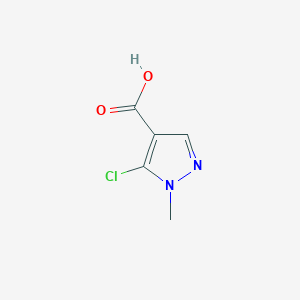

5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2/c1-8-4(6)3(2-7-8)5(9)10/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDYOVMHXYNKROV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370935 | |

| Record name | 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54367-66-7 | |

| Record name | 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid

An In-Depth Technical Guide to the Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid

Authored by Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound, a key intermediate in the development of modern agrochemicals and pharmaceuticals. The pyrazole scaffold is a "biologically privileged" structure, and its derivatives are integral to numerous active pharmaceutical ingredients (APIs).[1] This document is intended for researchers, chemists, and professionals in drug development, offering detailed synthetic protocols, mechanistic insights, and a comparative analysis of established methodologies. We will explore the strategic construction of the pyrazole core, subsequent functionalization, and final conversion to the target carboxylic acid, ensuring a narrative grounded in scientific rigor and practical application.

Introduction: Significance and Strategic Importance

This compound (CAS No: 54367-66-7) is a heterocyclic building block of significant industrial interest.[2] Its structure is a cornerstone for the synthesis of a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs), which are vital for crop protection.[3] The specific arrangement of the chloro, methyl, and carboxylic acid groups on the pyrazole ring is crucial for the biological activity of the final amide derivatives.[3][4] Understanding the efficient synthesis of this intermediate is therefore critical for the production of these high-value compounds.

The core challenge in synthesizing this molecule lies in the regioselective introduction of four different substituents onto the five-membered pyrazole ring. The strategies discussed herein focus on logical, high-yielding transformations that begin from readily available starting materials.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₅ClN₂O₂ | [2][5] |

| Molecular Weight | 160.56 g/mol | [2] |

| CAS Number | 54367-66-7 | [2] |

| Melting Point | 195-197 °C | [6] |

| Appearance | Crystalline solid | [6][7] |

Retrosynthetic Analysis and Key Synthetic Strategies

The can be approached through several strategic disconnections. The most prevalent and industrially viable approach involves the initial formation of a functionalized pyrazole ester, followed by chlorination and final hydrolysis. This modular approach allows for purification at intermediate stages, ensuring high purity of the final product.

This analysis highlights two primary synthetic pathways, which will be detailed below.

Strategy A: Synthesis from a 5-Hydroxypyrazole Intermediate

This is a robust and widely documented method that involves building the pyrazole ring first, followed by converting the C5-hydroxy (pyrazolone) group to a chloro group.

-

Step 1: Knorr Pyrazole Synthesis. The synthesis begins with the cyclocondensation reaction between a suitable β-ketoester, such as ethyl 2-formyl-3-oxobutanoate, and methylhydrazine.[8][9] This reaction efficiently forms the ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate core.

-

Step 2: Chlorination. The resulting 5-hydroxypyrazole (which exists in tautomeric equilibrium with the pyrazolone form) is chlorinated. A powerful and effective reagent for this transformation is phosphorus oxychloride (POCl₃).[7] This step replaces the hydroxyl group with a chlorine atom to yield ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate.

-

Step 3: Saponification. The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved by refluxing the ester with a strong base like potassium hydroxide (KOH) in an alcoholic solvent, followed by acidic workup to precipitate the product.[6]

Strategy B: Synthesis from a 5-Aminopyrazole Intermediate

An alternative route proceeds via a 5-aminopyrazole, which is then converted to the chloro-derivative through a Sandmeyer-type reaction.

-

Step 1: Formation of 5-Aminopyrazole Ester. This intermediate can be synthesized through various established methods for aminopyrazole synthesis.

-

Step 2: Diazotization and Chlorination. The 5-amino group is converted to a diazonium salt, which is subsequently displaced by a chloride ion. A documented procedure involves bubbling hydrogen chloride gas into a solution of the 5-aminopyrazole ester, followed by the addition of nitrosyl chloride to effect the transformation to ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate.[10]

-

Step 3: Saponification. As with Strategy A, the final step is the basic hydrolysis of the ester to yield the target carboxylic acid.[6]

Detailed Experimental Protocols

The following protocols are detailed, self-validating methodologies derived from established literature.

Protocol 1: Synthesis of Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate via Chlorination of Ethyl 5-hydroxy-1-methyl-4-pyrazolecarboxylate

This protocol details the critical chlorination step outlined in Strategy A.

Reagents and Equipment:

-

Ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate

-

Phosphorus oxychloride (POCl₃)

-

Round-bottom flask with reflux condenser and stirring mechanism

-

Heating mantle

-

Ice-water bath

-

Filtration apparatus

Procedure: [7]

-

Combine ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate (10 g) and phosphorus oxychloride (50 ml) in a round-bottom flask equipped with a stirrer and reflux condenser.

-

Heat the mixture with stirring at 90-100 °C for approximately 65 hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or LC-MS).

-

After the reaction is complete, cool the mixture and carefully evaporate the excess phosphorus oxychloride under reduced pressure.

-

Very cautiously, pour the residue into a beaker containing a large amount of ice-water to quench the remaining POCl₃. This is a highly exothermic reaction and must be done slowly and with care in a well-ventilated fume hood.

-

The product may precipitate as crystals. A portion of the product may also be extracted from the aqueous filtrate.

-

Filter the precipitated crystals and dry them. This yields a portion of 5-chloro-1-methyl-4-pyrazole carboxylic acid due to partial hydrolysis.

-

Neutralize the filtrate with aqueous ammonia (28%) and extract with diethyl ether.

-

Dry the ether extract, and evaporate the solvent to yield the target ethyl 5-chloro-1-methyl-4-pyrazole carboxylate as an oil.

Protocol 2: Saponification of Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate

This protocol describes the final hydrolysis step to obtain the target acid.

Reagents and Equipment:

-

Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate

-

Potassium hydroxide (KOH)

-

Ethanol

-

Concentrated hydrochloric acid (HCl)

-

Round-bottom flask with reflux condenser

-

Stirring mechanism

-

Filtration apparatus

Procedure: [6]

-

In a round-bottom flask, combine ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate (13 g, 0.07 mole) and potassium hydroxide (7.8 g, 0.14 mole) in 75 ml of ethanol.

-

Heat the solution to reflux and maintain for six hours with stirring.

-

After reflux, cool the solution to room temperature.

-

Pour the cooled solution into a beaker of water.

-

Acidify the aqueous solution by slowly adding concentrated hydrochloric acid until the product precipitates completely (check with pH paper).

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and dry it thoroughly.

-

For further purification, recrystallize the crude product from water to obtain pure this compound. The expected melting point is 195-197 °C.[6]

Conclusion and Future Outlook

The is a well-established process that is crucial for the agrochemical industry. The most reliable and scalable route proceeds through the formation of a 5-hydroxypyrazole ester, followed by chlorination with phosphorus oxychloride and subsequent saponification. While effective, this route involves harsh reagents like POCl₃ and long reaction times.

Future research in this area will likely focus on developing greener and more efficient synthetic methodologies. This could include the use of milder chlorinating agents, catalytic processes to replace stoichiometric reagents, and flow chemistry setups to improve safety, control, and reaction times. The development of one-pot procedures that minimize intermediate isolation steps would also represent a significant advancement in the sustainable production of this vital chemical intermediate.

References

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. PubChemLite - this compound (C5H5ClN2O2) [pubchemlite.lcsb.uni.lu]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

- 8. Buy 1-methyl-1H-pyrazole-4-carboxylic acid | 5952-92-1 [smolecule.com]

- 9. lookchem.com [lookchem.com]

- 10. prepchem.com [prepchem.com]

physicochemical properties of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. We will delve into its core physicochemical properties, synthesis, reactivity, and safety considerations, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

This compound (CAS No: 54367-67-7) is a substituted pyrazole derivative that serves as a versatile building block in organic synthesis.[1] The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and even potential anticancer properties.[1] This compound's specific substitution pattern—a chlorine atom, a methyl group, and a carboxylic acid—provides multiple reaction handles, making it a valuable precursor for creating diverse chemical libraries. Its derivatives are explored for applications ranging from pharmaceuticals targeting bacterial infections to the development of novel herbicides and fungicides.[1]

Core Physicochemical Characteristics

The functional groups of this compound dictate its physical and chemical behavior. The carboxylic acid group, in particular, allows for strong intermolecular interactions and provides a key site for derivatization.

Summary of Key Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅ClN₂O₂ | [1][2] |

| Molecular Weight | 160.56 g/mol | [1][3] |

| CAS Number | 54367-67-7 | [1] |

| Melting Point | 195-198°C | [1][4] |

| Appearance | White to off-white solid/crystals | Inferred from synthesis |

| Purity | Typically ≥95-97% | [3] |

Molecular Structure Analysis

The molecule is built upon a five-membered pyrazole ring containing two adjacent nitrogen atoms. The strategic placement of its functional groups is key to its utility.

Caption: Chemical structure of this compound.

Thermal Properties: Melting Point

The compound exhibits a relatively high melting point of 197-198°C.[1] This is indicative of a stable crystal lattice structure. The primary contributing factor is the presence of the carboxylic acid functional group, which facilitates strong intermolecular hydrogen bonding between molecules, requiring significant thermal energy to transition from a solid to a liquid phase.[1]

Solubility Profile

Synthesis and Chemical Reactivity

Understanding the synthesis of this compound is crucial for its application and for anticipating potential impurities.

Common Synthetic Routes

Several methods are employed for its synthesis, often involving a multi-step process. A prevalent pathway involves the hydrolysis of the corresponding ethyl ester.[4]

-

Esterification Precursor : The synthesis often starts with a precursor like ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate, which is chlorinated using an agent like phosphorus oxychloride.[5]

-

Ester Hydrolysis : The resulting ethyl ester, this compound, ethyl ester, is then hydrolyzed. This is typically achieved by refluxing the ester with a strong base, such as potassium hydroxide (KOH), in an alcoholic solvent like ethanol.[4]

-

Acidification : The reaction mixture, now containing the potassium salt of the carboxylic acid, is cooled and acidified with a strong acid (e.g., concentrated HCl). This protonates the carboxylate, causing the desired this compound to precipitate out of the solution due to its low aqueous solubility.[4] The solid product is then collected by filtration and can be further purified by recrystallization.[4]

Caption: General workflow for the hydrolysis synthesis of the target compound.

Key Chemical Reactions

The compound's functional groups make it a versatile reactant:[1]

-

Esterification : The carboxylic acid can react with alcohols under acidic conditions to form various esters.

-

Amide Formation : It can be converted to an acid chloride (e.g., using thionyl chloride) which then readily reacts with amines to form amides, a common step in drug synthesis.

-

Nucleophilic Substitution : The chlorine atom at the 5-position can be displaced by various nucleophiles, allowing for the introduction of new functional groups onto the pyrazole ring.

-

Decarboxylation : Under specific conditions, the carboxylic acid group can be removed.[1]

Experimental Protocols

Protocol: Melting Point Determination

Objective: To accurately determine the melting point range of the compound, which serves as a crucial indicator of purity.

Methodology:

-

Sample Preparation: Ensure the crystalline sample is completely dry and free of solvent. Grind a small amount into a fine powder.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm. Proper packing is essential for uniform heat transfer.

-

Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement:

-

Heat the sample rapidly to about 15-20°C below the expected melting point (approx. 197°C).

-

Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample becomes a clear liquid (completion of melting).

-

-

Validation: A pure compound should exhibit a sharp melting range of 1-2°C. A broader range often indicates the presence of impurities.

Protocol: Conceptual pKa Determination by Titration

Objective: To determine the acid dissociation constant (pKa), which is critical for predicting the compound's ionization state in different pH environments, such as in biological systems.

Methodology:

-

Solution Preparation: Accurately weigh a sample of the acid and dissolve it in a known volume of a suitable solvent mixture (e.g., water/ethanol) to create a solution of known concentration.

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer and insert a calibrated pH electrode.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Analysis:

-

Plot the pH versus the volume of NaOH added. This will generate a titration curve.

-

Identify the equivalence point, where the moles of added base equal the initial moles of the acid.

-

The pKa is the pH at the half-equivalence point (i.e., when half of the acid has been neutralized). This is because at this point, the concentrations of the protonated acid [HA] and the deprotonated conjugate base [A⁻] are equal, as per the Henderson-Hasselbalch equation.

-

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is classified as hazardous.[6][7]

-

Hazards:

-

Precautionary Measures:

-

P261: Avoid breathing dust.[6]

-

P280: Wear protective gloves, protective clothing, and eye/face protection.[7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]

-

Always handle this compound in a well-ventilated area or a chemical fume hood.

-

References

-

Synthesis of this compound, ethyl ester - PrepChem.com. PrepChem.com. [Link]

-

Synthesis of this compound - PrepChem.com. PrepChem.com. [Link]

-

Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid - PrepChem.com. PrepChem.com. [Link]

-

This compound - Amerigo Scientific. Amerigo Scientific. [Link]

-

5-chloro-1-methyl-pyrazole-4-carboxylic acid, min 97%, 1 gram. HDH-Analytics. [Link]

-

Safety Data Sheet - Aaron Chemicals. (2024-11-01). Aaron Chemicals. [Link]

Sources

An In-depth Technical Guide to 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 54367-66-7): A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrazole Scaffold

In the landscape of modern medicinal and agricultural chemistry, heterocyclic compounds form the bedrock of discovery. Among these, the pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, stands out for its remarkable versatility and prevalence in a wide array of biologically active molecules.[1] The inherent physicochemical properties of the pyrazole ring system, including its capacity for hydrogen bonding, dipole interactions, and metabolic stability, make it a privileged scaffold in drug design.[1]

This guide focuses on a key derivative of this important class: 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid (CAS Number: 54367-66-7 ). This molecule is a bifunctional building block, featuring a reactive carboxylic acid handle for amide and ester formation, and a strategically placed chlorine atom that can be exploited for nucleophilic substitution reactions. These features, combined with the inherent biological potential of the pyrazole core, make it a valuable intermediate for the synthesis of diverse chemical libraries aimed at identifying new therapeutic and agrochemical agents. This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, potential applications, and safety considerations to support its effective use in research and development.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in synthesis and analysis.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. The relatively high melting point is indicative of strong intermolecular forces, primarily hydrogen bonding facilitated by the carboxylic acid group, which contributes to a stable crystal lattice.

| Property | Value | Source(s) |

| CAS Number | 54367-66-7 | [2][3] |

| Molecular Formula | C₅H₅ClN₂O₂ | [2][3] |

| Molecular Weight | 160.56 g/mol | [3] |

| Appearance | White powder | [4] |

| Melting Point | 195-198 °C | [1][5] |

| Purity | Typically ≥95-97% | [2] |

Spectroscopic Characterization

While experimental spectra for this compound are not widely available in the public domain, its structure allows for the prediction of key spectroscopic features based on established principles.

In a suitable deuterated solvent (e.g., DMSO-d₆), the proton NMR spectrum is expected to show three distinct signals:

-

A broad singlet in the downfield region (>12 ppm) corresponding to the acidic proton of the carboxylic acid (-COOH).

-

A singlet integrating to one proton for the pyrazole ring C-H at the 3-position.

-

A singlet integrating to three protons for the N-methyl group (-CH₃).

The proton-decoupled ¹³C NMR spectrum is anticipated to display five signals corresponding to the five carbon atoms in the molecule:

-

A signal for the carboxylic acid carbonyl carbon, typically in the range of 160-170 ppm.

-

Three signals for the aromatic carbons of the pyrazole ring .

-

An upfield signal for the N-methyl carbon.[6]

The IR spectrum will be dominated by the features of the carboxylic acid group:

-

A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid.

-

A sharp, strong C=O stretching band around 1700-1725 cm⁻¹.

-

C-O stretching and O-H bending vibrations in the fingerprint region.[1]

In mass spectrometry, the molecular ion peak [M]⁺ would be expected, along with a characteristic [M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom. Predicted mass-to-charge ratios for common adducts are [M+H]⁺ at m/z 161.01123 and [M-H]⁻ at m/z 158.99667.[7]

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several routes. The following protocols are based on established methods for the synthesis of this compound and its precursors.

Method 1: Hydrolysis of the Corresponding Ethyl Ester

This is a straightforward and common final step in a multi-step synthesis, where the corresponding ethyl ester is saponified. The causality behind this choice is the high efficiency and selectivity of base-catalyzed ester hydrolysis.

Step-by-Step Protocol:

-

Reaction Setup: Combine ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate (13.0 g, 0.07 mol) and potassium hydroxide (7.8 g, 0.14 mol) in 75 mL of ethanol in a round-bottom flask equipped with a reflux condenser.[5]

-

Saponification: Heat the mixture to reflux and maintain for six hours. The potassium hydroxide acts as a nucleophile, attacking the ester carbonyl and leading to the formation of the carboxylate salt.

-

Workup and Isolation: After cooling, pour the reaction mixture into water and acidify with concentrated hydrochloric acid.[5] This protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate.

-

Purification: Collect the precipitated solid by filtration, dry it, and recrystallize from water to yield the pure product. A reported yield for this process is 5.4 grams.[5]

Method 2: Chlorination of a Hydroxypyrazole Precursor

This method builds the target molecule from a hydroxy-pyrazole derivative, a common strategy in heterocyclic chemistry. The key transformation is the conversion of a hydroxyl group to a chloro group using a strong chlorinating agent.

Step-by-Step Protocol:

-

Reaction Setup: In a suitable reaction vessel, mix ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate (10 g) with phosphorus oxychloride (50 mL).[8]

-

Chlorination: Stir the mixture at 90-100 °C for 65 hours. During this step, the hydroxyl group is converted into a chlorophosphate ester intermediate, which is subsequently displaced by a chloride ion to form the 5-chloro derivative.

-

Workup and Isolation: After the reaction, evaporate the excess phosphorus oxychloride under reduced pressure. Carefully pour the residue into ice-water, which will cause the product to precipitate.[8]

-

Purification: Filter the precipitated crystals and dry them to obtain the final product. A reported yield for this specific step is 4.5 grams.[8]

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound stems from its two primary reactive sites, which allow for a wide range of chemical transformations. This makes it an excellent scaffold for building molecular diversity in drug discovery campaigns.

-

Reactions at the Carboxylic Acid Group: The -COOH group is readily converted into a variety of other functional groups.

-

Esterification: Reaction with alcohols in the presence of an acid catalyst yields the corresponding esters.[1]

-

Amidation: Coupling with primary or secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt) or after conversion to an acyl chloride provides a diverse range of amides. This is a critical reaction for creating analogs with varied biological activities.

-

-

Reactions at the C5-Chloro Group: The chlorine atom can be displaced by various nucleophiles.

-

Nucleophilic Aromatic Substitution (SNAAr): The electron-withdrawing nature of the pyrazole ring and the adjacent carboxylic acid group facilitates the displacement of the chlorine by nucleophiles such as amines, thiols, or alkoxides, allowing for the introduction of a wide range of substituents at the 5-position.[1]

-

-

Decarboxylation: Under certain conditions, typically heating, the carboxylic acid group can be removed to yield 5-chloro-1-methyl-1H-pyrazole.[1]

Applications in Research and Development

While specific clinical candidates directly derived from this molecule are not prominent in the literature, its value lies in its role as a versatile building block. The broader class of pyrazole carboxylic acid derivatives has demonstrated a wide spectrum of biological activities, making this scaffold a focal point of research.

Sources

- 1. Buy this compound | 54367-66-7 [smolecule.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. scbt.com [scbt.com]

- 4. jiuzhoua.lookchem.com [jiuzhoua.lookchem.com]

- 5. prepchem.com [prepchem.com]

- 6. rsc.org [rsc.org]

- 7. PubChemLite - this compound (C5H5ClN2O2) [pubchemlite.lcsb.uni.lu]

- 8. prepchem.com [prepchem.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid

Abstract

This comprehensive technical guide provides a detailed walkthrough of the analytical methodologies and data interpretation required for the unambiguous structure elucidation of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), we present a logical and scientifically rigorous workflow for confirming the molecular structure of this important pyrazole derivative. Each analytical technique is discussed in the context of the specific structural features of the target molecule, emphasizing the "why" behind experimental choices and the interpretation of the resulting data.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The precise substitution pattern on the pyrazole ring is critical to its pharmacological profile. This compound (C5H5ClN2O2, Molar Mass: 160.56 g/mol ) is a key synthetic intermediate for the development of more complex molecules. Its structural integrity is paramount, necessitating a robust and multi-faceted analytical approach for its characterization. This guide provides a holistic view of the structure elucidation process, from sample preparation to the final structural confirmation.

Foundational Analysis: Elemental Composition and Physical Properties

Before delving into spectroscopic analysis, foundational data provides the initial constraints for structure determination.

-

Molecular Formula: C₅H₅ClN₂O₂

-

Molecular Weight: 160.56 g/mol [1]

-

CAS Number: 54367-66-7[1]

-

Physical State: Solid

-

Melting Point: 197-198°C

The molecular formula immediately indicates the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen. The high melting point suggests strong intermolecular forces, likely due to hydrogen bonding from the carboxylic acid moiety.

The Elucidation Workflow: A Multi-Spectroscopic Approach

A synergistic application of multiple spectroscopic techniques is essential for a comprehensive and irrefutable structure determination. The workflow presented here follows a logical progression from broad functional group identification to detailed atomic connectivity.

Caption: Workflow for the structure elucidation of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Experimental Protocol: FT-IR Analysis (Thin Solid Film)

-

Dissolve a small amount (approx. 1-2 mg) of this compound in a volatile solvent such as methanol or acetone.

-

Apply a drop of the solution onto a KBr or NaCl salt plate.

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

-

Acquire the spectrum using an FT-IR spectrometer over a range of 4000-400 cm⁻¹.

Data Interpretation

The predicted IR spectrum reveals key vibrational frequencies that are characteristic of the molecule's functional groups.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-2500 | Broad | O-H stretch of the carboxylic acid (hydrogen-bonded) |

| ~1700 | Strong | C=O stretch of the carboxylic acid |

| ~1600 | Medium | C=N and C=C stretching of the pyrazole ring |

| ~1450 | Medium | C-H bending of the methyl group |

| ~1250 | Medium | C-O stretching of the carboxylic acid |

| ~750 | Medium | C-Cl stretch |

The very broad absorption in the 3300-2500 cm⁻¹ region is a hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid dimer. The strong, sharp peak around 1700 cm⁻¹ confirms the presence of the carbonyl group. The combination of these two features strongly suggests the presence of a carboxylic acid functional group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry (Electron Ionization)

-

Introduce a small amount of the sample into the mass spectrometer.

-

Ionize the sample using a high-energy electron beam (typically 70 eV).

-

Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detect the ions to generate a mass spectrum.

Data Interpretation

The predicted mass spectrum will show a molecular ion peak and several fragment ions.

| m/z | Predicted Relative Intensity | Assignment |

| 160/162 | High | Molecular ion peak [M]⁺ (presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio) |

| 115/117 | Medium | [M - COOH]⁺ |

| 80 | Medium | [M - COOH - Cl]⁺ |

The molecular ion peak at m/z 160, along with its isotopic peak at m/z 162 in an approximate 3:1 ratio, is definitive evidence for the presence of one chlorine atom in the molecule and confirms the molecular weight. The loss of a fragment with a mass of 45 Da (corresponding to COOH) is a characteristic fragmentation of carboxylic acids.

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial relationships of atoms.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Acquire a ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

(Optional but recommended) Perform 2D NMR experiments such as COSY, HSQC, and HMBC for unambiguous assignments.

¹H NMR Data Interpretation

The ¹H NMR spectrum is predicted to show three distinct signals.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet (broad) | 1H | COOH |

| ~8.0 | Singlet | 1H | H-3 (pyrazole ring) |

| ~3.9 | Singlet | 3H | N-CH₃ |

The downfield singlet around 13.0 ppm is characteristic of a carboxylic acid proton. The singlet at approximately 8.0 ppm corresponds to the single proton on the pyrazole ring. The singlet at around 3.9 ppm integrates to three protons, consistent with the N-methyl group. The lack of splitting for all signals indicates that there are no adjacent protons to any of the proton environments.

¹³C NMR Data Interpretation

The ¹³C NMR spectrum is predicted to show five distinct signals, corresponding to the five carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (carboxylic acid) |

| ~140 | C-5 (pyrazole ring, attached to Cl) |

| ~138 | C-3 (pyrazole ring, attached to H) |

| ~110 | C-4 (pyrazole ring, attached to COOH) |

| ~40 | N-CH₃ |

The signal at ~165 ppm is typical for a carboxylic acid carbonyl carbon. The signals for the pyrazole ring carbons are in the expected aromatic/heteroaromatic region. The upfield signal at ~40 ppm is characteristic of the N-methyl carbon.

2D NMR for Unambiguous Assignments

While the 1D spectra provide strong evidence, 2D NMR experiments would provide definitive proof of the structure.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show correlations between directly bonded protons and carbons. We would expect to see a correlation between the proton at ~8.0 ppm and the carbon at ~138 ppm (C-3), and a correlation between the protons at ~3.9 ppm and the carbon at ~40 ppm (N-CH₃).

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations. Key expected correlations include:

-

The N-CH₃ protons (~3.9 ppm) to the C-5 carbon (~140 ppm) and the C-3a carbon of the pyrazole ring.

-

The H-3 proton (~8.0 ppm) to the C-5 carbon (~140 ppm) and the C-4 carbon (~110 ppm).

-

The H-3 proton (~8.0 ppm) to the N-CH₃ carbon (~40 ppm).

-

Caption: Key predicted HMBC correlations for this compound.

Conclusion

The collective evidence from FT-IR, Mass Spectrometry, and NMR spectroscopy provides a self-validating and unambiguous confirmation of the structure of this compound. FT-IR confirms the presence of the carboxylic acid functional group. Mass spectrometry establishes the correct molecular weight and the presence of a chlorine atom. Finally, ¹H and ¹³C NMR spectroscopy, supported by 2D correlation experiments, elucidates the precise connectivity of all atoms in the molecule. This systematic and multi-faceted analytical approach ensures the highest level of confidence in the structural assignment, which is a critical prerequisite for its use in further research and development.

References

-

Amerigo Scientific. This compound. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

Cheminfo.org. IR spectra prediction. [Link]

-

ACD/Labs. Mass Spec Fragment Prediction Software | MS Fragmenter. [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid. As a Senior Application Scientist, this document is structured to offer not just data, but a deeper understanding of the underlying principles and experimental considerations for obtaining and interpreting high-quality NMR spectra for this and similar heterocyclic compounds.

Molecular Structure and Predicted NMR Data

This compound is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry. The substituents—a chloro group at position 5, a methyl group at the N1 position, and a carboxylic acid at position 4—profoundly influence the electron distribution within the pyrazole ring, resulting in a unique NMR fingerprint.

Due to the absence of a publicly available, experimentally verified NMR spectrum for this specific molecule, the following data is predicted based on established principles of NMR spectroscopy and analysis of structurally related pyrazole derivatives.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show two distinct signals corresponding to the methyl protons and the single proton on the pyrazole ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H3 | ~8.0 | Singlet (s) | 1H |

| N-CH₃ | ~3.9 | Singlet (s) | 3H |

| COOH | ~12-13 | Broad Singlet (br s) | 1H |

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent, concentration, and temperature, and it may undergo exchange with residual water in the solvent.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to display five signals, corresponding to the five carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 | ~138 |

| C4 | ~110 |

| C5 | ~145 |

| N-CH₃ | ~38 |

| COOH | ~165 |

The Rationale Behind the Predicted Chemical Shifts

The predicted chemical shifts are derived from the fundamental electronic effects exerted by the substituents on the pyrazole ring.

-

¹H NMR: The proton at the C3 position is expected to be the most downfield of the ring protons due to the anisotropic effect of the pyrazole ring and the influence of the adjacent nitrogen atom. The N-methyl protons will appear as a singlet, with a chemical shift typical for a methyl group attached to a nitrogen atom in a heteroaromatic system. The carboxylic acid proton, being highly deshielded, will appear at a very low field.

-

¹³C NMR: The C5 carbon, directly attached to the electronegative chlorine atom, is predicted to be significantly downfield. The C3 and C4 carbons' chemical shifts are influenced by their position within the heterocyclic ring and the electronic effects of the substituents. The N-methyl carbon will have a characteristic chemical shift in the aliphatic region, while the carboxylic acid carbonyl carbon will be the most downfield signal due to the strong deshielding effect of the two oxygen atoms.

Experimental Protocols for NMR Data Acquisition

Obtaining high-quality, reproducible NMR data is paramount for accurate structural elucidation. The following sections detail the recommended experimental procedures.

Sample Preparation

Proper sample preparation is critical to avoid line broadening and artifacts in the NMR spectrum.[1][2][3][4][5]

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃) (~0.6 mL)

-

High-quality 5 mm NMR tube

-

Pasteur pipette with a cotton plug

-

Vortex mixer

Procedure:

-

Weigh 5-10 mg of the solid sample and place it in a clean, dry vial.

-

Add approximately 0.6 mL of the chosen deuterated solvent. For carboxylic acids, DMSO-d₆ is often a good choice as it can solubilize the compound and slow down the exchange of the acidic proton.

-

Gently vortex the vial to dissolve the sample completely.

-

Filter the solution through a Pasteur pipette containing a small cotton plug directly into the NMR tube to remove any particulate matter.[2][3]

-

Ensure the sample height in the NMR tube is adequate, typically around 4-5 cm, to be within the detection region of the NMR probe.[4]

-

Cap the NMR tube securely and label it clearly.

¹H NMR Data Acquisition

The following are typical acquisition parameters for a standard 1D ¹H NMR experiment.[6][7]

| Parameter | Recommended Value | Rationale |

| Pulse Program | zg30 | A standard 30-degree pulse is used to allow for a shorter relaxation delay. |

| Number of Scans (NS) | 8-16 | Sufficient to obtain a good signal-to-noise ratio for a moderately concentrated sample. |

| Relaxation Delay (D1) | 1-2 seconds | A shorter delay is permissible with a smaller flip angle. |

| Acquisition Time (AQ) | 2-4 seconds | Provides adequate digital resolution. |

| Spectral Width (SW) | 16 ppm | Covers the typical chemical shift range for organic molecules. |

| Temperature | 298 K | Standard room temperature acquisition. |

¹³C NMR Data Acquisition

For a standard proton-decoupled 1D ¹³C NMR experiment, the following parameters are recommended.[8][9][10]

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 | A 30-degree pulse with power-gated proton decoupling to provide Nuclear Overhauser Effect (NOE) enhancement. |

| Number of Scans (NS) | 1024 or more | A higher number of scans is required due to the low natural abundance of ¹³C. |

| Relaxation Delay (D1) | 2 seconds | A standard delay for routine spectra. |

| Acquisition Time (AQ) | 1-2 seconds | Balances resolution and experiment time. |

| Spectral Width (SW) | 240 ppm | Encompasses the full range of ¹³C chemical shifts. |

| Temperature | 298 K | Standard room temperature acquisition. |

Visualizing the Molecular Structure and NMR Logic

The following diagrams illustrate the molecular structure and the logical workflow for NMR analysis.

Caption: Molecular structure of this compound.

Caption: General workflow for NMR analysis.

Conclusion

This technical guide provides a detailed overview of the expected ¹H and ¹³C NMR data for this compound, grounded in the principles of NMR spectroscopy and substituent effects. The provided experimental protocols offer a robust framework for acquiring high-quality spectra, which is essential for unambiguous structural confirmation and for the advancement of research and development in the pharmaceutical and chemical sciences. While the presented data is predictive, it serves as a strong foundation for the interpretation of experimentally obtained spectra.

References

-

Hornak, J. P. (n.d.). Sample Preparation. In The Basics of NMR. Retrieved from [Link]

-

JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Wisconsin-Madison, Chemistry Department. (2020, April 13). Optimized Default 1H Parameters. NMR Facility. Retrieved from [Link]

- Hanson, L. (n.d.). The Acquisition Parameters. In 1H NMR Demonstration Lesson. Retrieved from a YouTube video by the author.

-

Western University, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

- Martin, G. E., & Zektzer, A. S. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). The Royal Society of Chemistry.

- Chen, F. (2017). Basic parameters and techniques in 1D NMR. Retrieved from a presentation by the author.

-

University of Wisconsin-Madison, Chemistry Department. (2020, May 4). Optimized Default 13C Parameters. NMR Facility. Retrieved from [Link]

-

EPFL. (n.d.). 13C NMR. Retrieved from [Link]

Sources

- 1. depts.washington.edu [depts.washington.edu]

- 2. sites.bu.edu [sites.bu.edu]

- 3. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 5. publish.uwo.ca [publish.uwo.ca]

- 6. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 7. nmrlab.net.technion.ac.il [nmrlab.net.technion.ac.il]

- 8. books.rsc.org [books.rsc.org]

- 9. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 10. epfl.ch [epfl.ch]

An In-depth Technical Guide to the Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid: Starting Materials and Strategic Execution

Introduction: The Significance of a Privileged Scaffold

In the landscape of modern medicinal chemistry and drug development, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds.[1] Among its many derivatives, 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid is a crucial building block for a range of therapeutic agents, including insecticides and pharmaceuticals.[1] Its specific substitution pattern—a chloro group at the 5-position, a methyl group at the N1-position, and a carboxylic acid at the 4-position—imparts unique physicochemical properties that are desirable for molecular recognition by biological targets.

This guide provides an in-depth technical overview of the primary synthetic strategies for obtaining this valuable intermediate. We will dissect the synthetic pathways, focusing on the selection of starting materials and the rationale behind the chosen reaction conditions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthesis of this key molecule.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached from several distinct starting materials. The choice of a particular route often depends on the availability of precursors, scalability, and desired purity of the final product. Here, we will explore three primary, field-proven synthetic pathways.

| Synthetic Pathway | Key Starting Material | Core Transformations | Advantages | Disadvantages |

| Pathway 1 | Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | Diazotization (Sandmeyer-type reaction), Hydrolysis | Readily available starting material, well-established transformation. | Use of potentially hazardous diazonium salts, requires careful temperature control.[2] |

| Pathway 2 | Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate | Chlorination with POCl₃, Hydrolysis | Good yields, direct conversion of the hydroxy group. | POCl₃ is a corrosive and moisture-sensitive reagent, reaction may require high temperatures. |

| Pathway 3 | Ethyl 1H-pyrazole-4-carboxylate | N-methylation, Chlorination, Hydrolysis | Modular approach, allows for variation in substitution. | Potential for regioisomer formation during N-methylation, requires multiple steps. |

Pathway 1: The Sandmeyer Approach from an Amino Precursor

This synthetic route leverages the well-established Sandmeyer reaction to introduce the chloro substituent.[3] The key starting material is ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

Diagram of Pathway 1

Caption: Synthetic workflow for Pathway 1.

Synthesis of the Starting Material: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

The precursor, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, is typically synthesized through the condensation of a methylhydrazine with ethoxymethylene ethyl cyanoacetate.[4]

-

Mechanism Insight: The reaction proceeds via a nucleophilic attack of the methylhydrazine on the electron-deficient double bond of the ethoxymethylene ethyl cyanoacetate, followed by an intramolecular cyclization and elimination of ethanol to form the pyrazole ring.

-

Experimental Protocol:

-

In a reaction vessel, dissolve ethoxymethylene ethyl cyanoacetate in a suitable solvent such as toluene.[4]

-

With cooling, slowly add a 40% aqueous solution of methylhydrazine, maintaining the temperature between 22-30°C.[4]

-

After the addition is complete, allow the reaction to stir for 1-3 hours.[4]

-

Heat the mixture to reflux for 2 hours to drive the cyclization to completion.[4]

-

Cool the reaction mixture and collect the precipitated product by filtration. The crude product can be purified by recrystallization.

-

Step 1: The Sandmeyer-Type Reaction

The conversion of the amino group to a chloro group is the cornerstone of this pathway. This transformation is a variation of the Sandmeyer reaction, which proceeds through a diazonium salt intermediate.[3][5][6]

-

Mechanism Insight: The amino group is first diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate then undergoes a copper(I) chloride-catalyzed decomposition, where the diazonium group is replaced by a chlorine atom with the evolution of nitrogen gas.[3]

-

Experimental Protocol:

-

Suspend ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate in a mixture of chloroform and concentrated hydrochloric acid.

-

Cool the mixture in an ice bath and bubble hydrogen chloride gas through the solution.[7]

-

Introduce nitrosyl chloride gas into the reaction mixture. Monitor the reaction by TLC to ensure complete consumption of the starting material.[7]

-

Gently heat the reaction mixture on a steam bath, then cool and remove the solvent in vacuo to yield crude ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate.[7]

-

Step 2: Saponification to the Carboxylic Acid

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

-

Experimental Protocol:

-

Combine the ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate with a solution of potassium hydroxide in ethanol.

-

Reflux the mixture for several hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture, pour it into water, and acidify with concentrated hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry. Recrystallization from water can be performed for further purification.

-

Pathway 2: Chlorination of a Hydroxy-Pyrazole Precursor

This route begins with ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate and utilizes a potent chlorinating agent to replace the hydroxyl group.

Diagram of Pathway 2

Caption: Synthetic workflow for Pathway 2.

Synthesis of the Starting Material: Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate

This starting material can be prepared by the condensation of diethyl acetylenedicarboxylate with methylhydrazine.[8]

-

Mechanism Insight: The reaction involves a Michael addition of the hydrazine to one of the acetylenic carbons, followed by an intramolecular cyclization to form the pyrazole ring.

-

Experimental Protocol:

-

A mixture of diethyl acetylenedicarboxylate and methylhydrazine is refluxed in a suitable solvent like ethanol.

-

The reaction progress is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization.

-

Step 1: Chlorination with Phosphorus Oxychloride (POCl₃)

The conversion of the 5-hydroxy-pyrazole to the 5-chloro-pyrazole is a key transformation. Phosphorus oxychloride is a common and effective reagent for this purpose.[9]

-

Mechanism Insight: The hydroxyl group of the pyrazole attacks the phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. Subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the desired 5-chloro-pyrazole.

-

Experimental Protocol:

-

A mixture of ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate and an excess of phosphorus oxychloride is heated with stirring.

-

The reaction is typically carried out at elevated temperatures (e.g., 90-100°C) for an extended period.

-

After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure.

-

The residue is carefully poured into ice-water, causing the product to precipitate.

-

The solid 5-chloro-1-methyl-4-pyrazole carboxylic acid is collected by filtration and dried. The corresponding ethyl ester may also be present in the filtrate and can be extracted.

-

Pathway 3: A Modular Approach via N-Methylation and Chlorination

This pathway offers a more flexible approach, starting from a simple pyrazole-4-carboxylic acid ester, which is then sequentially functionalized.

Diagram of Pathway 3

Caption: Synthetic workflow for Pathway 3.

Synthesis of the Starting Material: Ethyl 1H-pyrazole-4-carboxylate

This can be synthesized via several methods, including a three-component reaction or a Vilsmeier-Haack reaction.[1][10]

-

Three-Component Synthesis: A one-pot synthesis can be achieved by reacting an aldehyde, a hydrazine, and ethyl acetoacetate in the presence of a catalyst.[1]

-

Vilsmeier-Haack Approach: Hydrazones of β-keto esters can be treated with the Vilsmeier reagent (POCl₃/DMF) to yield pyrazole-4-carboxylic acid esters.[10][11]

Step 1: N-Methylation

The regioselective methylation of the pyrazole ring is a critical step. The presence of two nitrogen atoms can lead to a mixture of N1 and N2 methylated products.

-

Causality in Reagent Choice: Traditional methylating agents like methyl iodide or dimethyl sulfate can sometimes lead to poor regioselectivity. More sterically hindered reagents or specific reaction conditions may be required to favor N1 methylation.[12][13][14] Using a base like sodium hydride with dimethyl carbonate in DMF is an alternative.[15]

-

Experimental Protocol (using Dimethyl Carbonate):

-

To a solution of ethyl 3-ethyl-5-pyrazolecarboxylate in DMF, add sodium hydride in portions.[15]

-

Add dimethyl carbonate and heat the reaction mixture for several hours.[15]

-

After completion, the reaction is quenched with water and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The product is purified by distillation under reduced pressure.[15]

-

Step 2: Chlorination

Chlorination of the N-methylated pyrazole can be achieved using various reagents. A method using hydrochloric acid and hydrogen peroxide has been reported.[16]

-

Experimental Protocol:

-

To the ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate, add hydrochloric acid and hydrogen peroxide.[16]

-

The reaction is stirred until the starting material is consumed.

-

The product, ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolecarboxylate, is then isolated.

-

Step 3: Hydrolysis

The final step is the hydrolysis of the ester, as described in the previous pathways.

Conclusion: A Versatile Building Block within Reach

The synthesis of this compound is a well-documented process with multiple viable pathways. The choice of starting material and synthetic strategy will ultimately be guided by laboratory-specific factors such as precursor availability, cost, and safety considerations. The Sandmeyer approach offers a direct route from a readily available amino-pyrazole, while the chlorination of a hydroxy-pyrazole provides a high-yielding alternative. The modular approach, although involving more steps, allows for greater flexibility in analog synthesis. By understanding the underlying chemical principles and experimental nuances of each pathway, researchers and drug development professionals can confidently and efficiently produce this critical molecular building block for their discovery and development programs.

References

- 1. sid.ir [sid.ir]

- 2. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Phosphoryl chloride - Wikipedia [en.wikipedia.org]

- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. | Semantic Scholar [semanticscholar.org]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]

- 16. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

Chloro-Methyl-Pyrazole Derivatives: A Technical Guide to Their Biological Activities and Therapeutic Potential

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3] Its structural versatility and ability to engage in various biological interactions have rendered it a "privileged scaffold" in drug discovery.[1][2] The introduction of chloro and methyl substituents onto this core structure gives rise to a class of compounds—chloro-methyl-pyrazole derivatives—with a markedly enhanced and diverse pharmacological profile. This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of these derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of their actions and provide practical, field-proven experimental insights.

I. The Synthetic Landscape: Crafting Chloro-Methyl-Pyrazole Derivatives

The biological evaluation of any compound class begins with its synthesis. The synthetic routes to chloro-methyl-pyrazole derivatives are varied, often tailored to achieve specific substitution patterns that are crucial for their biological activity. A common and effective strategy involves the cyclization of appropriately substituted hydrazines with β-dicarbonyl compounds or their equivalents.

A representative synthetic pathway often commences with the reaction of a substituted phenylhydrazine with ethyl acetoacetate to form a pyrazolone intermediate.[4] This intermediate can then be chlorinated using agents like phosphorus oxychloride (POCl₃) to yield the chloro-pyrazole core.[4][5] Further modifications, such as the introduction of a methyl group, can be achieved through various methylation techniques.

Experimental Protocol: Synthesis of a 3-Methyl-5-chloro-1-phenylpyrazole Derivative

This protocol outlines a general procedure for the synthesis of a chloro-methyl-pyrazole derivative, adapted from established methodologies.[4]

Step 1: Synthesis of 3-Methyl-1-phenylpyrazol-5-one

-

In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent).

-

Heat the mixture at reflux temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product is then recrystallized from diluted ethanol to yield pure 3-methyl-1-phenylpyrazol-5-one.

Step 2: Chlorination to 3-Methyl-5-chloro-1-phenylpyrazole

-

To a stirred solution of 3-methyl-1-phenylpyrazol-5-one (1 equivalent) in an appropriate solvent (e.g., toluene), add phosphorus oxychloride (POCl₃) (1.5-2 equivalents) dropwise at 0°C.

-

N,N-dimethylaniline can be used as a catalyst.[4]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

-

The resulting precipitate is filtered, washed with water, and dried to obtain the 3-methyl-5-chloro-1-phenylpyrazole derivative.

Causality in Experimental Choices: The use of POCl₃ as a chlorinating agent is a classic and efficient method for converting hydroxyl groups on heterocyclic rings to chlorides. The dropwise addition at low temperature is crucial to control the exothermic nature of the reaction. The final workup with ice-water is to hydrolyze any unreacted POCl₃ and precipitate the organic product.

II. Unveiling the Biological Potential: A Spectrum of Activities

Chloro-methyl-pyrazole derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of new therapeutic agents.

A. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Cancer remains a formidable challenge in global health, and the quest for novel, effective, and selective anticancer agents is relentless.[6][7] Chloro-methyl-pyrazole derivatives have emerged as a significant area of interest in oncology research.[6][7]

Mechanism of Action: The anticancer effects of these derivatives are often multifactorial. Some derivatives have been shown to induce apoptosis (programmed cell death), inhibit cell proliferation, and interfere with crucial signaling pathways involved in cancer progression.[1] For instance, certain pyrazole derivatives have been identified as inhibitors of key enzymes like cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation.[7] Others have demonstrated the ability to inhibit tubulin polymerization, a process essential for cell division.[8]

Structure-Activity Relationship (SAR): The anticancer potency of chloro-methyl-pyrazole derivatives is intricately linked to their substitution patterns. The position and nature of the chloro and methyl groups, as well as other substituents on the pyrazole and any attached phenyl rings, significantly influence their activity.[6] For example, the presence of a chloro group at a specific position on a phenyl ring attached to the pyrazole core has been shown to enhance cytotoxicity against various cancer cell lines.[6]

Data Summary: Anticancer Activity of Selected Chloro-Methyl-Pyrazole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Derivative A | K562 (Leukemia) | 0.26 | [8] |

| Derivative A | A549 (Lung) | 0.19 | [8] |

| Derivative B | MCF-7 (Breast) | 5.8 | [6] |

| Derivative C | HepG2 (Liver) | 2.0 | [7] |

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

B. Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antimicrobial resistance is a pressing global health crisis, necessitating the discovery of new classes of antimicrobial agents. Chloro-methyl-pyrazole derivatives have shown significant promise in this arena, exhibiting activity against a range of bacteria and fungi.[9][10][11][12]

Mechanism of Action: The antimicrobial action of these compounds can be attributed to several mechanisms. Some derivatives are believed to interfere with microbial metabolic pathways, such as fatty acid biosynthesis.[13] For instance, certain pyrazole derivatives have been identified as inhibitors of FabH, an enzyme crucial for the initiation of fatty acid synthesis in bacteria.[13] Others may disrupt the integrity of the microbial cell membrane or inhibit essential enzymes.

Structure-Activity Relationship (SAR): The presence of a chloro substituent is often associated with enhanced antimicrobial activity, likely due to its lipophilic nature which can facilitate passage through the microbial cell membrane.[12] The position of the methyl group can also modulate the activity.

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for determining the antimicrobial activity of chloro-methyl-pyrazole derivatives.

C. Anti-inflammatory Activity: Modulating the Inflammatory Response

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to a variety of diseases.[14][15] Chloro-methyl-pyrazole derivatives have demonstrated significant anti-inflammatory properties, making them potential candidates for the treatment of inflammatory disorders.[14][16][17][18][19]

Mechanism of Action: A key mechanism underlying the anti-inflammatory activity of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[15] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[15][19]

Signaling Pathway: COX-2 Inhibition by Pyrazole Derivatives

Caption: Inhibition of the COX-2 pathway by chloro-methyl-pyrazole derivatives.

III. Structure-Activity Relationships (SAR): A Guiding Principle

The biological activity of chloro-methyl-pyrazole derivatives is not a random phenomenon but is governed by well-defined structure-activity relationships (SAR).[20][21] Understanding these relationships is paramount for the rational design of more potent and selective drug candidates.

Key SAR Observations:

-

Position of the Chloro Group: The location of the chlorine atom on the pyrazole ring or an attached aromatic ring can dramatically influence activity. For instance, a para-substituted chloro group on a phenyl ring at the 5-position of the pyrazole has been found to be important for cannabinoid receptor antagonist activity.[20]

-

Methyl Group Substitution: The presence and position of methyl groups can affect the molecule's conformation, lipophilicity, and interaction with biological targets.

-

Other Substituents: The introduction of other functional groups, such as carboxamides or sulfonamides, can further modulate the biological activity profile.[9][20]

IV. Future Perspectives and Conclusion

The exploration of chloro-methyl-pyrazole derivatives has unveiled a rich and diverse landscape of biological activities. Their demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents underscores their significance in medicinal chemistry. The versatility of the pyrazole scaffold allows for extensive chemical modifications, providing a fertile ground for the optimization of lead compounds.

Future research should focus on:

-

Elucidation of precise mechanisms of action: While some mechanisms have been proposed, further studies are needed to fully understand how these compounds exert their biological effects at the molecular level.

-

Optimization of SAR: Systematic modifications of the chloro-methyl-pyrazole scaffold will be crucial for enhancing potency, selectivity, and pharmacokinetic properties.

-

In vivo studies and clinical translation: Promising candidates identified in vitro will need to be evaluated in animal models to assess their efficacy and safety before they can be considered for clinical development.

References

-

Naik C. G, Malik G. M. Synthesis of Chloro Pyrazolone Derivatives and their Biological Activities. Orient J Chem 2010;26(1). [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. J Med Chem. 1996;39(23):4558-69. [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. 2017;22(1):103. [Link]

-

Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). ResearchGate. [Link]

-

Current status of pyrazole and its biological activities. J. Pharm. Bioallied Sci. 2015;7(3):162-74. [Link]

-

Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate. [Link]

-

synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. J. Chem. Sci. 2017;129(11):1759-1766. [Link]

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. J. Heterocyclic Chem. 2019;56(3):914-922. [Link]

-

Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorg. Med. Chem. Lett. 2010;20(15):4563-7. [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharm J. 2016;24(4):455-61. [Link]

-

Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. Inflammopharmacology. 2017;25(1):71-80. [Link]

-

Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. Biosci. Biotechnol. Biochem. 2019;83(11):2049-2056. [Link]

-

Synthesis, Analgesic, and Anti-Inflammatory Activities of [6-(3,5-Dimethyl-4-Chloropyrazole-1-yl)-3(2H)-Pyridazinon-2-yl]Acetamides. ResearchGate. [Link]

-

Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

-

Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Orient J Chem. 2019;35(1). [Link]

-

Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules. 2011;16(2):1882-95. [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. 2017;22(1):103. [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. 2018;23(9):2183. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. 2023;28(14):5518. [Link]

-

Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

-

Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. Molecules. 2016;21(4):485. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2018;23(1):134. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2020;64(2):12-20. [Link]

-

Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Molecules. 2021;26(16):4999. [Link]

-

A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety. Sci Rep. 2023;13(1):14729. [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Front Pharmacol. 2021;12:663595. [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. 2021;26(11):3193. [Link]

-

Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Med Res Rev. 2024;10.1007/s11030-024-10906-9. [Link]

-

Structure–activity relationship (SAR) for pyrazole derivatives. ResearchGate. [Link]

-

Structure–activity relationship studies of 3-substituted pyrazoles as novel allosteric inhibitors of MALT1 protease. Bioorg Med Chem. 2021;38:116142. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Synthesis of Chloro Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

- 5. heteroletters.org [heteroletters.org]

- 6. srrjournals.com [srrjournals.com]

- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 11. orientjchem.org [orientjchem.org]

- 12. mdpi.com [mdpi.com]